![molecular formula C5H2N2O2S B1523352 2-Cyanothiazole-4-carboxylic acid CAS No. 1211527-90-0](/img/structure/B1523352.png)
2-Cyanothiazole-4-carboxylic acid
Overview
Description
2-Cyanothiazole-4-carboxylic acid is a chemical compound with the molecular weight of 154.15 . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-Cyanothiazole-4-carboxylic acid involves the reaction of cyanogen gas with a readily available dithiane, forming an intermediate which can be further functionalized and isolated by the acylation of the hydroxy group . Dehydration using trimethylsilyl chloride then furnishes 2-cyanothiazole .Scientific Research Applications
Antimicrobial Applications
2-Cyanothiazole-4-carboxylic acid: derivatives have been utilized as starting materials for synthesizing compounds with significant antimicrobial properties. These compounds have shown promising results against multidrug-resistant strains of bacteria and fungi. For instance, certain Schiff bases derived from 2-aminothiazoles demonstrated substantial inhibitory effects against gram-positive and gram-negative bacteria, as well as notable antifungal activity .
Anticancer Drug Development
The 2-aminothiazole scaffold, closely related to 2-Cyanothiazole-4-carboxylic acid , is a part of clinically applied anticancer drugs like dasatinib and alpelisib. Various analogs of this compound have exhibited potent inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, and others. This highlights the potential of 2-Cyanothiazole-4-carboxylic acid in the development of new anticancer therapies .
Anti-Inflammatory and Analgesic Effects
Research has indicated that 2-aminothiazole derivatives exhibit anti-inflammatory and analgesic effects. By extension, 2-Cyanothiazole-4-carboxylic acid could serve as a precursor in the synthesis of drugs aimed at treating inflammation and pain, which are common symptoms in various medical conditions .
Mechanism of Action
Target of Action
2-Cyanothiazole-4-carboxylic acid, a derivative of thiazole, has been found to have significant biological activities . The primary targets of 2-Cyanothiazole-4-carboxylic acid are Metallo-β-lactamases (MBLs), which are zinc-dependent enzymes capable of hydrolyzing all bicyclic β-lactam antibiotics . These enzymes pose a great threat to public health due to their role in antibiotic resistance .
Mode of Action
2-Cyanothiazole-4-carboxylic acid acts as a broad-spectrum MBL inhibitor . It interacts with its targets by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This interaction inhibits the activity of MBLs, thereby preventing the hydrolysis of β-lactam antibiotics .
Biochemical Pathways
The biochemical pathways affected by 2-Cyanothiazole-4-carboxylic acid are primarily related to antibiotic resistance. By inhibiting MBLs, this compound disrupts the normal function of these enzymes, preventing them from breaking down β-lactam antibiotics . This disruption can help to overcome antibiotic resistance in bacteria that produce MBLs .
Pharmacokinetics
It is known that the compound exhibits favorable synergistic efficacy with meropenem, a carbapenem antibiotic, in a murine sepsis model . This suggests that 2-Cyanothiazole-4-carboxylic acid may have good bioavailability and can effectively reach its target sites in the body .
Result of Action
The molecular and cellular effects of 2-Cyanothiazole-4-carboxylic acid’s action are primarily related to its ability to inhibit MBLs. By preventing these enzymes from hydrolyzing β-lactam antibiotics, 2-Cyanothiazole-4-carboxylic acid can help to overcome antibiotic resistance in bacteria that produce MBLs . This can lead to more effective treatment of bacterial infections with β-lactam antibiotics .
Action Environment
It is known that the compound’s efficacy can be influenced by factors such as the presence of other drugs (eg, Meropenem) and the specific characteristics of the bacterial strains it is used against
Safety and Hazards
The safety data sheet for 2-Cyanothiazole-4-carboxylic acid indicates that it causes skin irritation and serious eye irritation. It may also cause damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Future Directions
2-Aminothiazoles, a related class of compounds, have shown promising therapeutic roles and are considered significant in medicinal chemistry . It is anticipated that these synthesized compounds are promising potent antibacterial therapeutic agents . In the future, it is aimed to develop a pharmacophore model from these compounds to have a best lead molecule for the UDP-N-acetylmuramate/ l-alanine ligase target enzyme .
properties
IUPAC Name |
2-cyano-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDKWORZYQKOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanothiazole-4-carboxylic acid | |
CAS RN |
1211527-90-0 | |
Record name | 2-Cyano-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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